molecular formula C24H32O12S B1197259 Estriol 3-sulfate 16-glucuronide CAS No. 4661-65-8

Estriol 3-sulfate 16-glucuronide

Cat. No.: B1197259
CAS No.: 4661-65-8
M. Wt: 544.6 g/mol
InChI Key: ATNWFRGUDKUYOG-SUPAOECSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Estriol 3-sulfate 16-glucuronide is synthesized in the liver through the glucuronidation of estriol sulfate. The enzyme UDP-glucuronyltransferase catalyzes this reaction, facilitating the addition of a glucuronic acid moiety to estriol sulfate .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the enzymatic conversion of estriol sulfate using UDP-glucuronyltransferase. This process can be optimized for large-scale production by controlling reaction conditions such as pH, temperature, and enzyme concentration.

Chemical Reactions Analysis

Types of Reactions: Estriol 3-sulfate 16-glucuronide primarily undergoes conjugation reactions, specifically glucuronidation and sulfation. These reactions are crucial for its metabolism and excretion.

Common Reagents and Conditions:

    Glucuronidation: Catalyzed by UDP-glucuronyltransferase in the presence of UDP-glucuronic acid.

    Sulfation: Catalyzed by sulfotransferase enzymes in the presence of 3’-phosphoadenosine-5’-phosphosulfate (PAPS).

Major Products: The major products of these reactions are this compound itself and its various metabolites, which are excreted in the urine .

Scientific Research Applications

Mechanism of Action

Estriol 3-sulfate 16-glucuronide exerts its effects by interacting with estrogen receptors. When the estrogen receptor binds to its ligand, it can enter the nucleus of the target cell and regulate gene transcription. This leads to the formation of messenger RNA, which interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell .

Comparison with Similar Compounds

Estriol 3-sulfate 16-glucuronide is unique due to its dual conjugation with both sulfate and glucuronic acid. Similar compounds include:

This compound’s dual conjugation makes it more water-soluble and facilitates its excretion, distinguishing it from other estrogen metabolites.

Properties

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R,17R)-17-hydroxy-13-methyl-3-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O12S/c1-24-7-6-13-12-5-3-11(36-37(31,32)33)8-10(12)2-4-14(13)15(24)9-16(21(24)28)34-23-19(27)17(25)18(26)20(35-23)22(29)30/h3,5,8,13-21,23,25-28H,2,4,6-7,9H2,1H3,(H,29,30)(H,31,32,33)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23?,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNWFRGUDKUYOG-SUPAOECSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Estriol 3-sulfate 16-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4661-65-8
Record name Estriol 3-sulfate 16-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004661658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estriol 3-sulfate 16-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estriol 3-sulfate 16-glucuronide
Reactant of Route 2
Estriol 3-sulfate 16-glucuronide
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Estriol 3-sulfate 16-glucuronide
Reactant of Route 4
Estriol 3-sulfate 16-glucuronide
Reactant of Route 5
Estriol 3-sulfate 16-glucuronide
Reactant of Route 6
Estriol 3-sulfate 16-glucuronide

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